Cas no 5424-27-1 (4-Aminobenzylphosphonic acid)
4-Aminobenzylphosphonic acid Chemical and Physical Properties
Names and Identifiers
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- Phosphonic acid,P-[(4-aminophenyl)methyl]-
- (4-Aminobenzyl)phosphonic Acid
- (4-aminophenyl)methylphosphonic acid
- 4-Aminobenzylphosphonic Acid
- 4-Amino-benzylphosphonsaeure
- p-Aminobenzylphosphonsaeure
- para-aminobenzyl phosphonic acid
- ABPA
- 4-aminobenzyl phosphonic acid
- NSC12117
- p-aminobenzylphosphonic acid
- NEKHKXMBGWNTOO-UHFFFAOYSA-N
- FCH1122078
- Phosphonic acid, [(4-aminophenyl)methyl]-
- (4-aminobenzyl)phosphonicacid
- CS-0373855
- FT-0690429
- 4-Aminobenzylphosphonic acid, >=95%
- F17199
- DTXSID40279293
- AKOS027380928
- 1-BENZOYL-AZETIDINE-3-CARBOXYLICACID
- SCHEMBL532694
- MFCD00070204
- NSC-12117
- 5424-27-1
- PD164006
- A3072
- 4-Aminobenzylphosphonic acid
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- MDL: MFCD00070204
- Inchi: 1S/C7H10NO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
- InChI Key: NEKHKXMBGWNTOO-UHFFFAOYSA-N
- SMILES: P(CC1C=CC(=CC=1)N)(=O)(O)O
Computed Properties
- Exact Mass: 187.04000
- Monoisotopic Mass: 187.03983018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6
- XLogP3: -0.8
Experimental Properties
- Melting Point: 325°C(dec.)(lit.)
- PSA: 93.36000
- LogP: 1.52770
4-Aminobenzylphosphonic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
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Hazardous Material Identification:
- Storage Condition:<0°C
- Risk Phrases:R36/37/38
4-Aminobenzylphosphonic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-Aminobenzylphosphonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A593910-2.5mg |
4-Aminobenzylphosphonic Acid |
5424-27-1 | 2.5mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A593910-5mg |
4-Aminobenzylphosphonic Acid |
5424-27-1 | 5mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A593910-25mg |
4-Aminobenzylphosphonic Acid |
5424-27-1 | 25mg |
$ 87.00 | 2023-04-19 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3072-200MG |
(4-Aminobenzyl)phosphonic Acid |
5424-27-1 | >98.0%(T)(HPLC) | 200mg |
¥590.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3072-1G |
(4-Aminobenzyl)phosphonic Acid |
5424-27-1 | >98.0%(T)(HPLC) | 1g |
¥2690.00 | 2024-04-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A869715-200mg |
(4-Aminobenzyl)phosphonic Acid |
5424-27-1 | 98% | 200mg |
¥528.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A869715-1g |
(4-Aminobenzyl)phosphonic Acid |
5424-27-1 | 98% | 1g |
¥1,699.00 | 2022-09-29 | |
| abcr | AB490483-200 mg |
(4-Aminobenzyl)phosphonic acid, 98%; . |
5424-27-1 | 98% | 200mg |
€96.50 | 2023-06-15 | |
| abcr | AB490483-1 g |
(4-Aminobenzyl)phosphonic acid, 98%; . |
5424-27-1 | 98% | 1g |
€353.20 | 2023-06-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A5898-250MG |
4-Aminobenzylphosphonic acid |
5424-27-1 | 250mg |
¥693.8 | 2023-11-11 |
4-Aminobenzylphosphonic acid Suppliers
4-Aminobenzylphosphonic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-Aminobenzylphosphonic acid
Recent Advances in the Application of 4-Aminobenzylphosphonic Acid (CAS: 5424-27-1) in Chemical Biology and Pharmaceutical Research
4-Aminobenzylphosphonic acid (CAS: 5424-27-1), a phosphonic acid derivative, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a valuable building block in the synthesis of bioactive molecules and as a key intermediate in drug development. Recent studies have explored its potential in various domains, including enzyme inhibition, metal chelation, and targeted drug delivery, highlighting its broad utility in the field.
One of the most notable advancements in the application of 4-Aminobenzylphosphonic acid is its role as a potent inhibitor of enzymes involved in pathogenic processes. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in inhibiting metalloproteinases, a class of enzymes implicated in cancer metastasis and inflammatory diseases. The study revealed that the phosphonic acid moiety of the compound facilitates strong interactions with the active site metal ions of these enzymes, thereby disrupting their catalytic activity. This finding opens new avenues for the design of targeted therapies for conditions such as rheumatoid arthritis and tumor progression.
In addition to its enzyme inhibitory properties, 4-Aminobenzylphosphonic acid has shown promise in the field of metal-organic frameworks (MOFs) and biomaterials. A recent study in Advanced Materials (2024) highlighted its use as a linker molecule in the construction of MOFs with high porosity and stability. These MOFs exhibit exceptional potential for drug encapsulation and controlled release, owing to the ability of 4-Aminobenzylphosphonic acid to form stable coordination bonds with metal nodes. Such applications are particularly relevant for the development of next-generation drug delivery systems that require precise spatial and temporal control over therapeutic release.
Furthermore, the compound's role in the synthesis of prodrugs has been a focal point of recent investigations. A study in Bioorganic & Medicinal Chemistry Letters (2023) reported the successful conjugation of 4-Aminobenzylphosphonic acid with anticancer agents, resulting in prodrugs with enhanced solubility and reduced systemic toxicity. The researchers attributed this improvement to the compound's ability to mask the active drug moiety while maintaining its bioavailability upon enzymatic cleavage. This approach holds significant potential for improving the therapeutic index of existing chemotherapeutic agents.
Despite these promising developments, challenges remain in the optimization of 4-Aminobenzylphosphonic acid-based compounds for clinical use. Issues such as metabolic stability, tissue specificity, and scalability of synthesis require further investigation. Ongoing research aims to address these limitations through structural modifications and the development of novel delivery platforms. For example, a recent preprint in ChemRxiv (2024) proposed the use of nanoparticle-based carriers to enhance the targeted delivery of 4-Aminobenzylphosphonic acid derivatives, thereby minimizing off-target effects and improving therapeutic outcomes.
In conclusion, 4-Aminobenzylphosphonic acid (CAS: 5424-27-1) continues to emerge as a multifaceted tool in chemical biology and pharmaceutical research. Its applications span from enzyme inhibition to advanced drug delivery systems, underscoring its importance in the development of innovative therapeutic strategies. Future research will likely focus on refining its properties and expanding its utility, paving the way for its translation into clinical applications. As the field progresses, this compound is expected to play an increasingly pivotal role in addressing unmet medical needs.
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